Etd6gnv9YV
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Overview
Description
Etd6gnv9YV is a chemical compound with the molecular formula C18H23NaO5 and a molecular weight of 342.367
Preparation Methods
The preparation of Etd6gnv9YV involves several synthetic routes and reaction conditions. One common method includes the use of diastereomerically selective cyclization reactions without the need for a separate epimerization step . This method allows for the efficient synthesis of this compound with high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistent quality and quantity of the compound.
Chemical Reactions Analysis
Etd6gnv9YV undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Etd6gnv9YV has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Etd6gnv9YV involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Properties
IUPAC Name |
sodium;(3R,5R)-3,5-dihydroxy-7-[(1S,2S)-6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5.Na/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23;/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,14+,15+,16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYYJYNQDBXDK-RHOWKKHKSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720666-74-0 |
Source
|
Record name | Sodium (betaR,deltaR,1S,2S)-1,2-dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720666740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM (.BETA.R,.DELTA.R,1S,2S)-1,2-DIHYDRO-.BETA.,.DELTA.,6-TRIHYDROXY-2-METHYL-1-NAPHTHALENEHEPTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETD6GNV9YV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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